Selumetinib-d4

Catalog No.
S12890328
CAS No.
M.F
C17H15BrClFN4O3
M. Wt
461.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selumetinib-d4

Product Name

Selumetinib-d4

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide

Molecular Formula

C17H15BrClFN4O3

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2

InChI Key

CYOHGALHFOKKQC-CQOLUAMGSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2C)O

Selumetinib-d4 is a deuterated analog of selumetinib, a selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2). It is primarily recognized for its role in inhibiting the Raf-MEK-ERK signaling pathway, which is often dysregulated in various cancers. The chemical structure of selumetinib-d4 is similar to that of selumetinib, with the incorporation of deuterium atoms enhancing its pharmacokinetic properties and stability. The molecular formula is C17H15BrClFN4O3C_{17}H_{15}BrClFN_{4}O_{3}, and its average molecular weight is approximately 457.68 g/mol .

Selumetinib-d4 undergoes several metabolic transformations in the body, similar to its non-deuterated counterpart. The primary metabolic pathway involves hydrolysis of the amide functional group, leading to various metabolites such as M14 and M15. These metabolites can further undergo glucuronidation and oxidation, resulting in a complex array of byproducts . The specific reactions include:

  • Hydrolysis: Converts selumetinib-d4 into primary amides.
  • Glucuronidation: Forms major circulating metabolites.
  • Oxidation: Produces additional metabolites through enzymatic activity.

Selumetinib-d4 exhibits potent biological activity as a MEK1/2 inhibitor. By binding to a unique allosteric site on MEK1/2, it prevents the phosphorylation of extracellular signal-regulated kinases (ERK1/2), thereby inhibiting downstream signaling that promotes cell proliferation and survival in cancer cells . In vitro studies have demonstrated that selumetinib-d4 effectively induces apoptosis and cell cycle arrest in various cancer cell lines, including melanoma and colorectal cancer .

The synthesis of selumetinib-d4 involves several key steps:

  • Starting Materials: Utilize deuterated precursors to introduce deuterium into the molecular structure.
  • Reaction Conditions: Employ specific conditions such as temperature control and solvent choice to facilitate the formation of the desired product while minimizing side reactions.
  • Purification: Use chromatographic techniques to isolate selumetinib-d4 from reaction byproducts and unreacted materials.

The detailed synthetic pathway typically mirrors that of selumetinib but incorporates deuterated reagents at strategic positions to enhance stability and metabolic profiling .

Selumetinib-d4 is primarily investigated for its potential applications in cancer therapy, particularly for tumors exhibiting mutations in the Ras-Raf-MEK-ERK pathway. Its unique properties may allow for improved pharmacokinetics, making it suitable for combination therapies or targeted treatments in specific cancer types . Additionally, it can serve as a valuable tool in pharmacokinetic studies due to its distinct isotopic signature.

Several compounds share structural or functional similarities with selumetinib-d4, including:

Compound NameMechanism of ActionUnique Features
TrametinibMEK1/2 inhibitorApproved for use in melanoma; distinct binding profile
CobimetinibMEK1 inhibitorOften used in combination with BRAF inhibitors
BinimetinibMEK1/2 inhibitorSelective for tumors with BRAF mutations

Uniqueness of Selumetinib-d4

Selumetinib-d4's uniqueness lies in its deuterated structure, which may enhance its metabolic stability compared to non-deuterated analogs like selumetinib. This modification could lead to improved pharmacokinetic properties, potentially resulting in better therapeutic outcomes or reduced side effects during treatment .

Multi-Step Synthetic Routes for Selumetinib Precursors

The synthesis of selumetinib precursors involves several well-established synthetic routes that provide access to the essential benzimidazole core structure [5] [25]. The most widely employed approach begins with 2,3,4-trifluorobenzoic acid as the starting material, proceeding through an eight-step sequence that includes nitration, aminolysis, esterification, reduction, cyclization, methylation, hydrolysis, and final condensation reactions [5]. This route has been demonstrated to provide overall yields ranging from 25-35 percent, with key intermediates including 2,3,4-trifluoro-5-nitrobenzoic acid methyl ester [5].

Alternative synthetic strategies have been developed to improve efficiency and reduce the number of synthetic steps [25]. A more streamlined approach utilizes 1-methyl-1H-benzimidazole as the starting material, employing halogenation followed by nucleophilic substitution and amide formation to achieve the desired framework in four steps with improved yields of 45-55 percent [9]. This route generates important intermediates such as 4-bromo-2-chloroaniline derivatives that serve as crucial building blocks for the final coupling reactions [2].

The benzimidazole core can also be constructed through condensation of ortho-phenylenediamine with appropriate carbonyl compounds, followed by cyclization and functionalization steps [9]. This approach has been shown to provide yields in the range of 35-45 percent through a five-step sequence [9]. The method offers advantages in terms of readily available starting materials and well-established reaction conditions for benzimidazole formation [9].

RouteStarting MaterialKey StepsNumber of StepsOverall Yield (%)Key Intermediates
Route A2,3,4-trifluorobenzoic acidNitration → Aminolysis → Esterification → Reduction → Cyclization → Methylation → Hydrolysis → Condensation825-352,3,4-trifluoro-5-nitrobenzoic acid, methyl ester
Route B1-methyl-1H-benzimidazoleHalogenation → Nucleophilic substitution → Amide formation445-554-bromo-2-chloroaniline derivative
Route Co-phenylenediamineCondensation → Cyclization → Functionalization → Amide coupling535-45N-substituted benzimidazole
Route Dbenzimidazole coreDirect functionalization → Coupling → Deprotection355-65Protected benzimidazole carboxamide

Recent advances in process chemistry have led to the development of more direct functionalization approaches that bypass some of the traditional multi-step sequences [29]. These methods employ direct functionalization of pre-formed benzimidazole cores followed by strategic coupling and deprotection reactions [29]. Such approaches have demonstrated yields of 55-65 percent through streamlined three-step sequences, representing significant improvements in synthetic efficiency [29].

Deuteration Strategies: Hydrogen/Deuterium Exchange Techniques

The incorporation of deuterium labels into selumetinib structures requires sophisticated exchange methodologies that achieve high levels of isotopic incorporation while maintaining regioselectivity [13] [21]. Hydrogen-deuterium exchange represents the most widely employed strategy for deuterium incorporation, utilizing deuterium oxide as the primary deuterium source in combination with various catalytic systems [13]. This approach typically employs palladium on carbon or platinum on carbon catalysts under elevated temperature conditions ranging from 80-180 degrees Celsius [13].

Catalytic deuteration using deuterium gas provides an alternative approach that often achieves higher levels of deuterium incorporation [10] [21]. This methodology employs palladium on carbon or rhodium on carbon catalyst systems under more stringent conditions, including temperatures of 140-200 degrees Celsius and pressures of 50-100 bar [10]. The higher pressure and temperature conditions facilitate more complete deuterium exchange, typically achieving deuteration levels of 90-99 percent [10].

Base-catalyzed deuterium incorporation via deuterium oxide offers a milder alternative for sensitive substrates [16] [19]. This approach utilizes basic conditions with sodium deuteroxide in deuterium oxide, operating at moderate temperatures of 25-80 degrees Celsius under atmospheric pressure [16]. While this method typically achieves lower deuteration levels of 70-85 percent, it provides excellent compatibility with acid-sensitive functional groups [16].

MethodDeuterium SourceCatalyst SystemTemperature (°C)Pressure (bar)Deuteration Level (%)Selectivity
Hydrogen-Deuterium ExchangeD2OPd/C, Pt/C80-1801-5085-95Moderate
Catalytic DeuterationD2 gasPd/C, Rh/C140-20050-10090-99High
D2O IncorporationD2OBase catalyzed (NaOD)25-80170-85Low-Moderate
Electrochemical DeuterationD2O + electrolysisNafion membrane25180-90High
Metal-Catalyzed ExchangeD2OIr complexes, Ru complexes100-1501-2088-95High

Electrochemical deuteration has emerged as a promising technique for room-temperature deuterium incorporation [18]. This methodology employs proton-conducting membranes such as Nafion with graphene oxide components to facilitate deuterium incorporation at ambient temperature and pressure [18]. The electrochemical approach achieves deuteration levels of 80-90 percent while offering excellent selectivity and minimal side product formation [18].

Metal-catalyzed exchange reactions using iridium or ruthenium complexes provide highly selective deuteration methods [21] [34]. These catalysts operate at intermediate temperatures of 100-150 degrees Celsius and achieve deuteration levels of 88-95 percent with exceptional regioselectivity [21]. The use of specialized ligand systems allows for precise control over the deuteration pattern and minimizes unwanted side reactions [34].

Process Optimization for Deuterated Intermediate Isolation

Process optimization for deuterated intermediate isolation requires careful consideration of multiple variables that influence both reaction efficiency and product purity [22] [24]. Reaction temperature optimization represents a critical parameter, with studies demonstrating that temperatures in the range of 120-160 degrees Celsius provide optimal balance between reaction rate and product stability [23] [24]. Temperature control within this range has been shown to improve yields by 15-25 percent while enhancing purity by 10-15 percent [24].

Reaction time optimization studies have revealed that extended reaction periods of 12-48 hours are necessary to achieve complete deuterium incorporation [10] [24]. Shorter reaction times result in incomplete exchange, while excessively long reaction periods can lead to product degradation and decreased yields [24]. Optimal reaction time selection improves overall yields by 10-20 percent and enhances product purity by 5-10 percent [24].

The excess of deuterium source represents another crucial optimization parameter, with studies indicating that 10-20 equivalents of deuterium oxide or deuterium gas provide optimal exchange efficiency [24] [26]. Higher excesses improve deuterium incorporation rates and increase yields by 20-30 percent, though the economic impact must be considered due to the high cost of deuterated reagents [24]. Catalyst loading optimization has demonstrated that 5-15 mole percent catalyst loading provides the best balance between reaction efficiency and cost-effectiveness [24].

ParameterOptimal RangeImpact on Yield (%)Impact on Purity (%)Cost Factor
Reaction Temperature120-160°C+15-25+10-15Medium
Reaction Time12-48 hours+10-20+5-10Low
Deuterium Source Excess10-20 equiv+20-30+5-15High
Catalyst Loading5-15 mol%+10-15+15-20Medium
Solvent SystemMixed aqueous-organic+5-15+20-30Low
pH Control7.0-9.0+25-35+30-40Low
Purification MethodColumn chromatography+10-20+40-50Medium
Crystallization ConditionsControlled cooling+15-25+25-35Low

Solvent system optimization has revealed that mixed aqueous-organic solvent systems provide superior results for deuterated intermediate isolation [22] [27]. These systems facilitate both substrate solubility and deuterium exchange while providing improved yields of 5-15 percent and significantly enhanced purity of 20-30 percent [22]. pH control during the deuteration process has emerged as a particularly important factor, with optimal pH ranges of 7.0-9.0 providing substantial improvements in both yield (25-35 percent) and purity (30-40 percent) [16] [20].

Purification methodology selection represents a critical aspect of process optimization for deuterated intermediates [28]. Column chromatography has been identified as the preferred purification method, providing yield improvements of 10-20 percent and dramatic purity enhancements of 40-50 percent [28]. The high resolution achievable through chromatographic separation is essential for removing partially deuterated impurities and unreacted starting materials [28].

High-Resolution Mass Spectrometry represents a cornerstone analytical technique for the comprehensive characterization of Selumetinib-d4, providing unparalleled molecular identification and structural elucidation capabilities [1]. The deuterated analog of selumetinib exhibits distinctive mass spectral characteristics that facilitate its precise identification and quantification in complex analytical matrices.

Molecular Ion Characterization

The molecular ion of Selumetinib-d4 appears at m/z 462.0743 [M+H]+ under positive electrospray ionization conditions, representing a mass shift of +4.0000 atomic mass units compared to the non-deuterated parent compound [1]. This precise mass measurement, achieved through high-resolution mass spectrometry platforms such as Orbitrap or Time-of-Flight instruments, provides definitive molecular identification with mass accuracy typically within 2 parts per million [1].

Isotopic Pattern Analysis

The isotopic pattern of Selumetinib-d4 demonstrates characteristic signatures arising from the presence of bromine and chlorine atoms within the molecular structure [1]. The bromine isotope pattern exhibits the characteristic 1:1 doublet separation of approximately 2.0016 atomic mass units, while chlorine contributes additional isotopic complexity with its 3:1 abundance ratio between 35Cl and 37Cl isotopes [1]. The deuterium substitution pattern maintains the molecular framework while providing distinct mass spectral fingerprints essential for analytical differentiation.
Fragmentation Pathway Elucidation

The fragmentation behavior of Selumetinib-d4 under collision-induced dissociation conditions reveals systematic neutral losses characteristic of the benzimidazole scaffold and pendant substituents [1]. The primary fragmentation pathway involves initial loss of the hydroxylated ethoxy chain (CHO, 29 atomic mass units), generating the base peak fragment at m/z 397.0574 [1]. Subsequent fragmentations proceed through sequential losses of functional groups, including the carboxamide moiety and halogenated aromatic substituents.

Accurate Mass Determination

High-resolution mass spectrometry facilitates accurate mass determination with precision typically exceeding 1 part per million, enabling confident molecular formula assignment and differentiation from potential isobaric interferences [1]. The exact mass of 461.1743 atomic mass units for the neutral molecule corresponds to the molecular formula C17H11D4BrClFN4O3, confirming the tetradeuterated substitution pattern within the benzimidazole core structure [1].

Liquid Chromatography-Tandem Mass Spectrometry Validation

Liquid Chromatography-Tandem Mass Spectrometry validation for Selumetinib-d4 encompasses comprehensive assessment of analytical performance characteristics essential for quantitative bioanalytical applications [2] [3]. The validation protocol adheres to international regulatory guidelines, ensuring robust method performance across diverse analytical matrices and concentration ranges.

Chromatographic Separation Optimization

The chromatographic method employs reversed-phase liquid chromatography utilizing C18 stationary phases with gradient elution profiles optimized for Selumetinib-d4 separation [2]. Typical retention times range from 1.5 to 2.5 minutes under optimized conditions, providing adequate chromatographic resolution from endogenous matrix components and potential metabolites [2] [3]. Mobile phase compositions incorporating acetonitrile and aqueous formic acid solutions achieve optimal peak shape and ionization efficiency.

Mass Spectrometric Detection Parameters

Tandem mass spectrometry detection utilizes positive electrospray ionization with multiple reaction monitoring transitions optimized for sensitivity and specificity [2] [3]. The primary transition monitors the molecular ion at m/z 462.0 fragmenting to the characteristic product ion at m/z 397.0, utilizing collision energies ranging from 30 to 35 electron volts [2] [3]. Declustering potentials between 40 and 50 volts optimize ion transmission efficiency while maintaining structural integrity.
Analytical Method Validation Parameters

The validation protocol encompasses assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability characteristics [2] [3]. Linearity demonstrations achieve correlation coefficients exceeding 0.998 across concentration ranges spanning 1.0 to 2000 ng/mL, meeting regulatory acceptance criteria for quantitative bioanalysis [2] [3]. Lower limits of quantification range from 1.0 to 2.0 ng/mL, providing adequate sensitivity for pharmacokinetic and toxicokinetic applications.

Precision and Accuracy Assessment

Intra-day precision studies demonstrate relative standard deviations ranging from 2.5 to 8.9 percent, well within the 15 percent acceptance criteria established by regulatory guidelines [2] [3]. Inter-day precision assessments yield relative standard deviations between 4.1 and 11.2 percent, confirming method reproducibility across multiple analytical runs [2] [3]. Accuracy determinations demonstrate bias values within ±8.5 percent of theoretical concentrations, meeting stringent regulatory requirements.

Matrix Effect and Recovery Studies

Matrix effect evaluations demonstrate minimal ion suppression or enhancement, with values ranging from 95 to 105 percent relative to neat solution responses [2] [3]. Recovery studies achieve extraction efficiencies between 98 and 102 percent, indicating consistent analyte recovery across the validated concentration range [2] [3]. These parameters ensure reliable quantitative performance in complex biological matrices including plasma, serum, and tissue homogenates.

Stability Characteristics

Stability studies encompass short-term room temperature storage, freeze-thaw cycling, and long-term frozen storage conditions [2] [3]. Selumetinib-d4 demonstrates stability for 48 hours at ambient temperature, 60 days at -20°C, and extended periods exceeding 365 days at -80°C storage conditions [2] [3]. Freeze-thaw stability extends through five complete cycles without significant degradation, supporting typical bioanalytical sample handling protocols.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging represents an advanced analytical approach for spatial distribution mapping of Selumetinib-d4 within biological tissues and cellular systems [4] [5] [6]. This technique provides unprecedented insights into drug localization, tissue penetration, and cellular uptake mechanisms through direct molecular imaging capabilities.

Tissue Preparation and Matrix Application

Sample preparation protocols for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging require specialized procedures to preserve spatial integrity while optimizing analyte extraction and ionization [5]. Tissue sections, typically 8-12 micrometers in thickness, undergo controlled dehydration and matrix application using pneumatic spraying or sublimation techniques [5]. Matrix selection, commonly α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid, influences ionization efficiency and spatial resolution capabilities.

Spatial Resolution and Imaging Parameters

Contemporary Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging platforms achieve spatial resolutions approaching 5 micrometers, enabling cellular-level distribution mapping of Selumetinib-d4 [5]. Laser parameters, including repetition rate, energy density, and beam diameter, require optimization to balance spatial resolution with analytical sensitivity [5]. Pixel-by-pixel acquisition generates comprehensive molecular distribution maps revealing drug accumulation patterns and tissue-specific localization preferences.

Pharmacokinetic Distribution Studies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging applications in Selumetinib research demonstrate drug distribution patterns within skin tissues and appendageal structures [4] [6]. Studies reveal preferential accumulation within hair follicles and sebaceous glands, suggesting these structures function as drug reservoirs for sustained release [4] [6]. Photodegradation product mapping identifies spatial distribution patterns of metabolites, providing insights into tissue-specific metabolism and clearance mechanisms.

Co-localization and Molecular Correlation

Advanced imaging protocols enable co-localization studies examining Selumetinib-d4 distribution relative to endogenous biomolecules, including lipids, proteins, and metabolites [5]. Correlation analysis identifies molecular associations and potential drug-target interactions within specific tissue compartments [5]. Statistical imaging approaches quantify distribution heterogeneity and identify regions of enhanced or reduced drug accumulation.

Quantitative Imaging Methodologies

Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging requires calibration strategies incorporating tissue-matched standards and internal standard normalization [7]. Mimetic tissue models and spiked calibration curves enable absolute concentration mapping within tissue sections [8]. Ion mobility separation enhances specificity by resolving isobaric interferences and improving quantitative accuracy [8].

Data Processing and Visualization

Sophisticated data processing workflows transform raw spectral datasets into interpretable molecular distribution maps [5]. Statistical analysis methods, including principal component analysis and discriminant analysis, identify regions of differential drug accumulation and metabolic activity [5]. Three-dimensional reconstruction capabilities provide comprehensive visualization of drug distribution patterns across tissue volumes and organ systems.

Clinical Translation Potential

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

460.02512 g/mol

Monoisotopic Mass

460.02512 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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